molecular formula C8H13NO3 B2511659 (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid CAS No. 134276-00-9

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid

Cat. No.: B2511659
CAS No.: 134276-00-9
M. Wt: 171.196
InChI Key: SATFHIXOSISRKW-SNAWJCMRSA-N
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Description

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features an α,β-unsaturated carbonyl system with a tert-butylamide group, making it a versatile Michael acceptor and a useful building block for the construction of more complex molecules. Its molecular framework is particularly valuable in medicinal chemistry for the development of targeted covalent inhibitors, similar to other compounds in its class which are used in the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . The mechanism of action for this compound, when used as a synthetic intermediate, involves the potential for its electron-deficient double bond to undergo covalent bond formation with nucleophilic residues, such as cysteine, in biological targets . Researchers utilize this scaffold to create potential therapeutics that require targeted, irreversible binding. As a supplier, we ensure high purity and strict quality control for reliable and reproducible research outcomes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)9-6(10)4-5-7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATFHIXOSISRKW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134276-00-9
Record name 4-(TERT-BUTYLAMINO)-4-OXO-2-BUTENOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid typically involves the reaction of tert-butylamine with a suitable precursor, such as an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base to facilitate the nucleophilic addition of the amine to the carbonyl group, followed by subsequent dehydration to form the enone system.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated or partially saturated products.

    Substitution: The tert-butylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The enone system can participate in Michael addition reactions, while the tert-butylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

(a) Aromatic vs. Aliphatic Substituents
  • (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS 63104-97-2): The nitro group enhances electrophilicity, making this compound reactive in nucleophilic substitutions. Its safety profile includes hazards such as skin irritation, as noted in GHS-compliant safety data sheets .
  • (E)-4-(Anthracen-2-ylamino)-4-oxobut-2-enoic acid (2-AHD): The anthracene moiety enables host-guest interactions with cucurbit[7]uril (Q[7]), forming a 1:1 complex with a binding constant of 7.70 × 10⁵ M⁻¹.
(b) Steric and Electronic Modifications
  • (Z)-4-(tert-Butylamino)-4-oxobut-2-enoic Acid: The Z-isomer exhibits distinct stereoelectronic properties due to the spatial arrangement of the tert-butylamino group. This configuration may reduce steric hindrance in binding pockets compared to the E-isomer .
  • (E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid: The thiophene and methoxycarbonyl groups enhance its potency as a human thymidylate synthase (hTS) inhibitor, demonstrating IC50 values in the micromolar range. This contrasts with the tert-butylamino derivative, where bulkier substituents may limit enzyme access .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (Key Solvents) Dissociation Constant (pKa)
(E)-4-(tert-Butylamino)-4-oxobut-2-enoic acid 187.21 (calc.) Not reported Limited in water; soluble in DMSO, acetone Not reported
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 207.21 72.9–205.5 Insoluble in water; soluble in isopropyl alcohol:acetone (4:3) 2.81 ± 0.25
(E)-4-Ethoxy-4-oxobut-2-enoic acid 144.13 Not reported Soluble in polar aprotic solvents ~3.5 (estimated)

Biological Activity

(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid, also known as TBAC, is an organic compound characterized by its unique structure that includes a tert-butylamino group and a conjugated enone system. This compound has been the subject of various studies aimed at elucidating its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of TBAC is C₉H₁₃N₁O₃, featuring a double bond between the second and third carbons, which classifies it as an α,β-unsaturated carbonyl compound. The presence of both an amino group and a carboxylic acid suggests its potential as an amino acid analogue.

The biological activity of TBAC is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The enone system can participate in Michael addition reactions, while the tert-butylamino group may form hydrogen bonds or ionic interactions with target biomolecules. These interactions can modulate the activity of target proteins, influencing various biochemical pathways involved in cellular processes.

1. Antimicrobial Properties

Preliminary studies have indicated that TBAC may exhibit antimicrobial properties similar to other compounds with related structures. Its unique tert-butylamino substitution may enhance its lipophilicity, potentially influencing its interaction with biological membranes and microbial targets.

2. Inhibition of Matrix Metalloproteinases (MMPs)

Recent research has suggested that TBAC could act as an inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and various diseases including cancer and arthritis. The specific inhibitory effects on MMPs warrant further investigation to explore its therapeutic potential in treating conditions associated with MMP dysregulation.

3. Anti-inflammatory Activity

Studies on structurally related compounds have demonstrated anti-inflammatory activities, suggesting that TBAC might possess similar effects. The mechanism may involve the modulation of inflammatory pathways through interactions with key enzymes or receptors involved in inflammation .

Research Findings and Case Studies

Study ReferenceFocusFindings
Synthesis and Biological ActivityInvestigated the potential therapeutic properties of TBAC; suggested interactions with biomolecules leading to biological activity.
MMP InhibitionIdentified TBAC as a potential inhibitor of MMPs; implications for cancer and arthritis treatment.
Anti-inflammatory EffectsExplored anti-inflammatory properties in related compounds; potential for TBAC to exhibit similar effects.

Comparative Analysis with Similar Compounds

The uniqueness of TBAC lies in its specific tert-butylamino substitution, which may enhance its biological interactions compared to other similar compounds:

Compound NameStructure TypeUnique Features
3-Aminoacrylic Acidα,β-unsaturated carboxylic acidExhibits antimicrobial properties
4-Aminobutenoic AcidAmino acid analogueKnown for neuroprotective effects
4-(Dimethylamino)butenoic AcidAmino-substituted derivativeDemonstrates significant anticancer activity

Q & A

Q. What are the optimal synthetic routes for (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid, and how can purity be ensured?

The compound is typically synthesized via condensation reactions between tert-butylamine and maleic anhydride derivatives. Key steps include:

  • Amine protection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine functionality during synthesis .
  • Reaction optimization : Temperature control (15–25°C) and pH adjustments to stabilize intermediates and minimize side reactions. Stirring under inert atmospheres improves yield .
  • Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via HPLC with UV detection (λ = 254 nm) .

Q. How is the structural characterization of this compound performed?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons) and tert-butyl group signals (δ ~1.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 228.1) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1650 cm1^{-1} (amide C=O) validate functional groups .

Q. What precautions are necessary for handling this compound in laboratory settings?

Safety protocols include:

  • Irritant mitigation : Use of gloves and goggles due to amine-related irritant properties .
  • Stability considerations : Storage at –20°C under anhydrous conditions to prevent hydrolysis of the tert-butylamide group .

Advanced Research Questions

Q. How can conflicting data on the biological activity of structural analogs be resolved?

Structural analogs (e.g., thiophene or fluorophenyl derivatives) may show divergent activities due to electronic or steric effects. Methodological approaches include:

  • Comparative SAR studies : Systematic substitution of the tert-butyl group with methyl, ethyl, or aryl groups to assess activity trends .
  • Computational modeling : Density Functional Theory (DFT) to calculate charge distribution and HOMO-LUMO gaps, correlating with experimental IC50_{50} values in enzyme inhibition assays .
  • PASS algorithm : Prediction of activity spectra to prioritize targets (e.g., kinase vs. protease inhibition) .

Q. What experimental strategies are used to study the compound’s reactivity in biological systems?

Advanced mechanistic studies involve:

  • Metabolic pathway analysis : Incubation with liver microsomes and LC-MS/MS to identify metabolites (e.g., oxidative deamination or β-oxidation products) .
  • Isotopic labeling : 14^{14}C-labeled tert-butyl groups track metabolic fate in cell cultures .
  • Kinetic studies : Stopped-flow spectroscopy to measure reaction rates with thiols (e.g., glutathione), indicating potential redox-mediated toxicity .

Q. How can contradictory results in enzyme inhibition assays be addressed?

Discrepancies may arise from assay conditions or isoform specificity. Solutions include:

  • Buffer optimization : Varying pH (6.5–7.5) and ionic strength to mimic physiological environments .
  • Isoform profiling : Screening against recombinant enzyme isoforms (e.g., COX-1 vs. COX-2) using fluorogenic substrates .
  • Data normalization : Internal controls (e.g., staurosporine for kinase assays) to correct for batch-to-batch variability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal RangeImpact on YieldReference
Temperature15–25°CPrevents decomposition
Reaction Time12–24 hoursEnsures complete Boc deprotection
SolventAnhydrous DMFEnhances solubility

Q. Table 2. Biological Activity of Structural Analogs

Analog SubstituentTarget EnzymeIC50_{50} (µM)Notes
4-FluorophenylCOX-20.45Improved selectivity
Thiophene-2-ylHDAC62.3Moderate potency
tert-Butyl (parent)MMP-98.7Low solubility

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